Cas no 231621-74-2 (ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide)

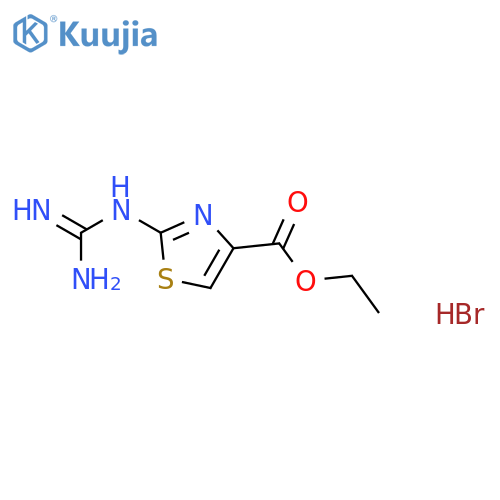

231621-74-2 structure

商品名:ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide

CAS番号:231621-74-2

MF:C7H11BrN4O2S

メガワット:295.156838655472

MDL:MFCD18651775

CID:4642329

ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide

- ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide

-

- MDL: MFCD18651775

- インチ: 1S/C7H10N4O2S.BrH/c1-2-13-5(12)4-3-14-7(10-4)11-6(8)9;/h3H,2H2,1H3,(H4,8,9,10,11);1H

- InChIKey: LIBLLNBLKAGOQW-UHFFFAOYSA-N

- ほほえんだ: C(C1=CSC(NC(N)=N)=N1)(=O)OCC.Br

ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E941710-100mg |

Ethyl 2-Carbamimidamido-1,3-Thiazole-4-Carboxylate Hydrobromide |

231621-74-2 | 100mg |

$ 80.00 | 2022-06-05 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00894992-1g |

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide |

231621-74-2 | 95% | 1g |

¥399.0 | 2023-03-20 | |

| abcr | AB303449-500 mg |

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide, 95%; . |

231621-74-2 | 95% | 500mg |

€132.00 | 2023-06-21 | |

| abcr | AB303449-5g |

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide, 95%; . |

231621-74-2 | 95% | 5g |

€478.80 | 2025-02-17 | |

| A2B Chem LLC | AI78282-5mg |

ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide |

231621-74-2 | >95% | 5mg |

$214.00 | 2024-04-20 | |

| abcr | AB303449-500mg |

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide, 95%; . |

231621-74-2 | 95% | 500mg |

€132.00 | 2025-02-17 | |

| Ambeed | A944063-5g |

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide |

231621-74-2 | 95% | 5g |

$166.0 | 2024-07-28 | |

| A2B Chem LLC | AI78282-10g |

ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide |

231621-74-2 | >95% | 10g |

$895.00 | 2024-04-20 | |

| TRC | E941710-50mg |

Ethyl 2-Carbamimidamido-1,3-Thiazole-4-Carboxylate Hydrobromide |

231621-74-2 | 50mg |

$ 65.00 | 2022-06-05 | ||

| abcr | AB303449-10 g |

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide, 95%; . |

231621-74-2 | 95% | 10g |

€871.50 | 2023-06-21 |

ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

231621-74-2 (ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide) 関連製品

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:231621-74-2)ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide

清らかである:99%/99%

はかる:5g/10g

価格 ($):284.0/516.0